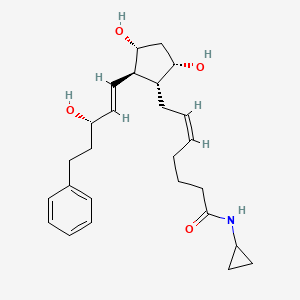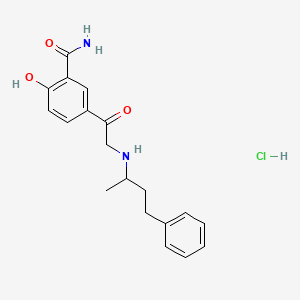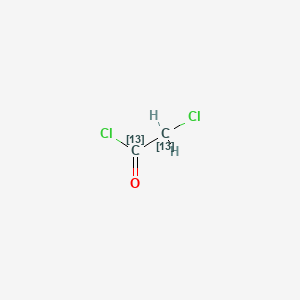
Chloroacetyl chloride-13C2
Übersicht
Beschreibung
Chloroacetyl chloride-13C2 is a compound with the linear formula Cl13CH213COCl . It has a molecular weight of 114.93 .
Synthesis Analysis
Chloroacetyl chloride-13C2 is produced industrially by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . It may also be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene .Molecular Structure Analysis
The molecular structure of Chloroacetyl chloride-13C2 consists of two carbon atoms, two chlorine atoms, and one oxygen atom . The molecular weight is 114.93 .Chemical Reactions Analysis
Chloroacetyl chloride-13C2 is bifunctional. The acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . It is used in the synthesis of lidocaine .Physical And Chemical Properties Analysis
Chloroacetyl chloride-13C2 has a boiling point of 105-106 °C, a melting point of -22 °C, and a density of 1.443 g/mL at 25 °C . It has a mass shift of M+2 .Wissenschaftliche Forschungsanwendungen
Detection in Pharmaceuticals Chloroacetyl chloride (CAC) can be detected at trace levels in pharmaceutical drug substances using a liquid chromatography-mass spectroscopy/mass spectroscopy (LC/MS/MS) method. This method is specific, accurate, and has a very low limit of quantitation, making it effective for identifying CAC as a possible genotoxic impurity in drugs (Natarajan Sivanadham, Kempegowda Bk, & M. Bharathiar, 2016).
Molecular Structure Analysis The molecular structure and conformation of chloroacetyl chloride have been studied using gas-phase electron diffraction. This research provides insights into its molecular composition and stability at different temperatures, which is crucial for various scientific applications (Olav Steinnes, Quang Shen, & Kolbjørn Hagen, 1980).
Synthesis and Properties Chloroacetyl chloride has been synthesized using a “one pot process” with chloroacetic acid and thionyl chloride. The synthesis process yields high purity CAC, which is crucial for its application in various scientific fields (Shang Yong, 2000).
Air Quality Assessment A method involving electron capture gas chromatography has been developed for determining chloroacetyl chloride in the air. This method is essential for monitoring and ensuring air quality, especially in industrial and pharmaceutical settings (P. W. Langvardt et al., 1978).
Pharmaceutical Analysis A gas chromatography technique has been developed to quantify genotoxic impurities, including chloroacetyl chloride, in Tadalafil, a pharmaceutical product. This method is specific, linear, accurate, and robust, making it suitable for ensuring the safety and efficacy of pharmaceuticals (A. Anerao et al., 2019).
Pharmaceutical Impurity Assessment Chloroacetyl chloride has been analyzed using a gas chromatographic procedure for its trace determination and impurity assessment in pharmaceutical matrices. This method aids in the quality control of pharmaceutical products by ensuring the absence of harmful impurities (Marie-France Morissette, L. Wigman, & J. Tso, 2018).
Chemical Synthesis Chloroacetyl chloride reacts with mono- or bis-aliphatic or aromatic amines in water to form a variety of functionalized α-chloroamides, useful in chemical synthesis and pharmaceutical applications (Andrew J. Harte & T. Gunnlaugsson, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745764 | |
| Record name | Chloro(~13~C_2_)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl chloride-13C2 | |
CAS RN |
286367-76-8 | |
| Record name | Chloro(~13~C_2_)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



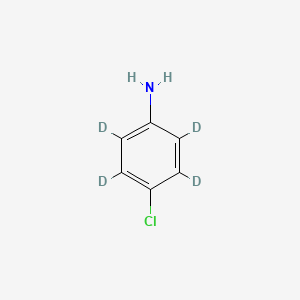
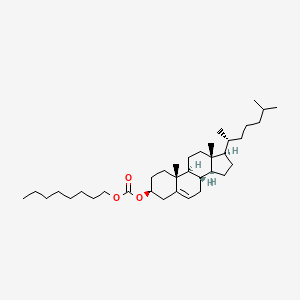
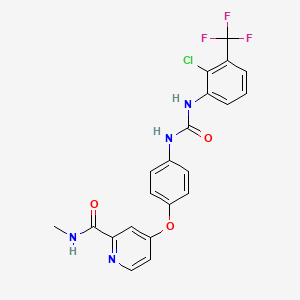
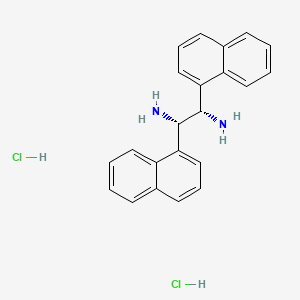
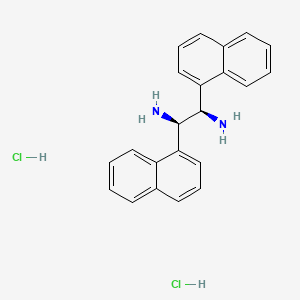
![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)
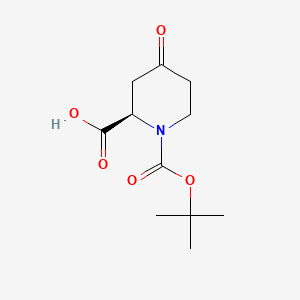
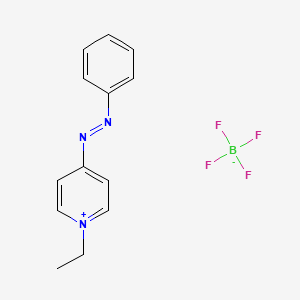
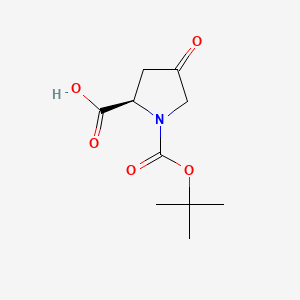
![L-LYSINE, [14C(U)]-](/img/no-structure.png)
![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B580225.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
